![molecular formula C9H19NS B14352621 1-[2-(Ethylsulfanyl)ethyl]piperidine CAS No. 91445-41-9](/img/structure/B14352621.png)
1-[2-(Ethylsulfanyl)ethyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Ethylsulfanyl)ethyl]piperidine is an organic compound belonging to the piperidine family Piperidines are a class of heterocyclic amines characterized by a six-membered ring containing five methylene bridges and one amine bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-[2-(Ethylsulfanyl)ethyl]piperidine can be synthesized through several methods. One common approach involves the reaction of piperidine with 2-chloroethyl ethyl sulfide under basic conditions. The reaction typically proceeds as follows: [ \text{Piperidine} + \text{2-chloroethyl ethyl sulfide} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound often involves continuous flow reactions to ensure high yield and purity. Catalysts such as palladium or rhodium complexes may be employed to facilitate the reaction, and the process is typically carried out under controlled temperature and pressure conditions to optimize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(Ethylsulfanyl)ethyl]piperidine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the ethylsulfanyl group, yielding piperidine.
Substitution: The ethylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine.
Substitution: Various substituted piperidines depending on the nucleophile used.
Applications De Recherche Scientifique
1-[2-(Ethylsulfanyl)ethyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[2-(Ethylsulfanyl)ethyl]piperidine involves its interaction with molecular targets such as enzymes and receptors. The sulfur-containing side chain can form covalent bonds with target proteins, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: The parent compound, lacking the ethylsulfanyl side chain.
2-[2-(Ethylsulfanyl)ethyl]piperidine: A closely related compound with a similar structure.
N-ethylpiperidine: Another derivative with an ethyl group attached to the nitrogen atom.
Uniqueness
1-[2-(Ethylsulfanyl)ethyl]piperidine is unique due to its sulfur-containing side chain, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other piperidine derivatives and makes it a valuable compound for various applications.
Propriétés
Numéro CAS |
91445-41-9 |
|---|---|
Formule moléculaire |
C9H19NS |
Poids moléculaire |
173.32 g/mol |
Nom IUPAC |
1-(2-ethylsulfanylethyl)piperidine |
InChI |
InChI=1S/C9H19NS/c1-2-11-9-8-10-6-4-3-5-7-10/h2-9H2,1H3 |
Clé InChI |
CABINJMNYMMCDC-UHFFFAOYSA-N |
SMILES canonique |
CCSCCN1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 10-[(oxan-2-yl)oxy]dec-2-enoate](/img/structure/B14352540.png)
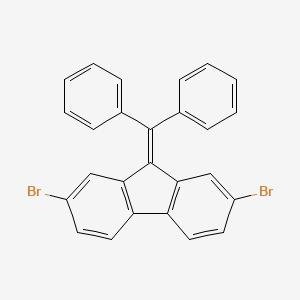
![2-Methylidene-3-[(phenylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14352550.png)



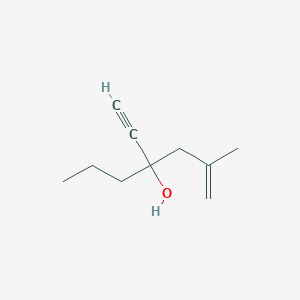
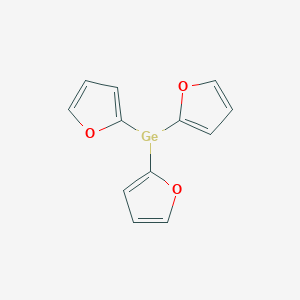
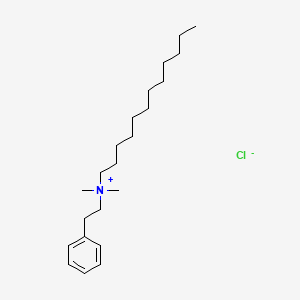
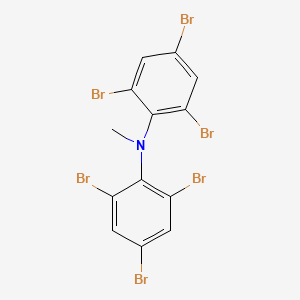
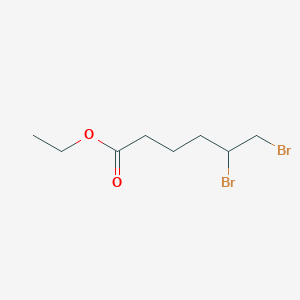
![4-[(2-Chloroethoxy)methyl]-2-ethenyl-1,3-dioxolane](/img/structure/B14352600.png)
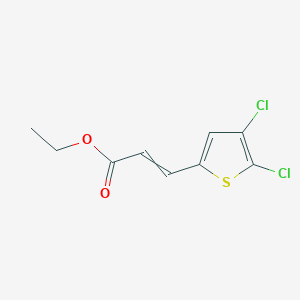
![3'-(Prop-2-en-1-yl)[1,1'-biphenyl]-2,5-diol](/img/structure/B14352626.png)
